molecular formula C16H22BFO4 B12838157 2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12838157
M. Wt: 308.2 g/mol
InChI Key: XPGOAMOLNKXIFJ-UHFFFAOYSA-N
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Description

2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. This compound is significant in organic synthesis due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a two-step substitution reaction. . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-Fluorooxetan-3-yl)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the oxetane ring and the boronic acid pinacol ester group. This combination provides distinct reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C16H22BFO4

Molecular Weight

308.2 g/mol

IUPAC Name

2-[4-(3-fluorooxetan-3-yl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H22BFO4/c1-14(2)15(3,4)22-17(21-14)12-7-6-11(8-13(12)19-5)16(18)9-20-10-16/h6-8H,9-10H2,1-5H3

InChI Key

XPGOAMOLNKXIFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(COC3)F)OC

Origin of Product

United States

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